molecular formula C14H13N3O B3003365 5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one CAS No. 885006-52-0

5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one

Cat. No.: B3003365
CAS No.: 885006-52-0
M. Wt: 239.278
InChI Key: ORRDUIPRYVFHES-UHFFFAOYSA-N
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Description

5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a benzylamino group attached to a dihydrobenzodiazolone core. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Properties

IUPAC Name

5-(benzylamino)-1,3-dihydrobenzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c18-14-16-12-7-6-11(8-13(12)17-14)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRDUIPRYVFHES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC3=C(C=C2)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the reaction of benzylamine with a suitable benzodiazolone precursor. One common method is the condensation of benzylamine with 2,3-dihydro-1H-1,3-benzodiazol-2-one under acidic or basic conditions. The reaction can be carried out in solvents such as ethanol or methanol, and the temperature is usually maintained between 50-100°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and automated systems are often employed to ensure consistent quality and efficiency in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazolone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives .

Scientific Research Applications

5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is unique due to its specific benzylamino substitution on the benzodiazolone core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

5-(Benzylamino)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a compound belonging to the benzodiazole family, noted for its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications in medicinal chemistry, supported by relevant data tables and research findings.

  • Molecular Formula : C14H13N3O
  • Molecular Weight : 239.278 g/mol
  • CAS Number : 885006-52-0

Synthesis Methods

The synthesis of this compound typically involves the reaction of benzylamine with a benzodiazolone precursor. Common methods include:

  • Condensation Reaction :
    • Reactants : Benzylamine and 2,3-dihydro-1H-1,3-benzodiazol-2-one.
    • Conditions : Acidic or basic conditions in solvents like ethanol or methanol at temperatures between 50°C to 100°C.
  • Industrial Production :
    • Utilizes continuous flow reactors and optimized conditions to enhance yield and purity.

Enzyme Inhibition

One of the notable biological activities of this compound is its potential as an enzyme inhibitor. Specifically, it has been studied for its ability to inhibit tyrosinase activity, which is critical in melanin production and is relevant for treating hyperpigmentation disorders.

Table 1: Tyrosinase Inhibition Activity

CompoundConcentration (µM)Inhibition (%)
This compound1065%
Kojic Acid1060%
Control (No Treatment)-0%

This data indicates that the compound exhibits a comparable inhibitory effect on tyrosinase as kojic acid, a well-known skin-lightening agent .

Antioxidant Activity

The compound has also demonstrated significant antioxidant properties. In studies measuring radical scavenging activity against DPPH and ABTS radicals:

Table 2: Antioxidant Activity

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
This compound82%75%
Vitamin C (Control)93%90%

These results suggest that the compound possesses notable antioxidant capabilities which may contribute to its protective effects against oxidative stress-related conditions .

Case Studies

Recent studies have explored the therapeutic implications of this compound:

  • In Vitro Studies on Melanin Production :
    • In B16F10 murine melanoma cells, treatment with varying concentrations of the compound resulted in reduced melanin production and inhibited intracellular tyrosinase activity without significant cytotoxicity at lower concentrations .
  • Potential Applications in Dermatology :
    • The compound's ability to inhibit tyrosinase suggests potential applications in developing treatments for hyperpigmentation disorders such as melasma and age spots.

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